Salverine
Overview
Description
Preparation Methods
The synthesis of Salverine involves several steps and specific reaction conditions. One common method includes the preparation of a mother liquor by dissolving 2 mg of this compound in 50 μL of dimethyl sulfoxide (DMSO) , resulting in a concentration of 40 mg/mL . For in vivo applications, the mother liquor is mixed with other solvents such as polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) to achieve the desired concentration .
Chemical Reactions Analysis
Salverine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: It can also be reduced, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Salverine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: this compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Research on this compound includes its potential therapeutic effects and its role in drug development.
Industry: This compound is used in the development of new materials and industrial processes .
Mechanism of Action
The exact mechanism of action of Salverine is not fully understood. it is known to interact with specific molecular targets and pathways, influencing various biological processes. Studies have shown that this compound can modulate signaling pathways and affect the secretion of certain cytokines .
Comparison with Similar Compounds
Salverine can be compared with other bioactive compounds such as:
Coumarin: Like this compound, coumarin is a bioactive compound with significant biological activities.
Saponins: These are another class of bioactive compounds with surfactant properties.
Silver Sulfadiazine: This compound is used as an antibacterial agent, whereas this compound’s applications are broader and include research in various fields.
Properties
CAS No. |
6376-26-7 |
---|---|
Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethoxy]-N-phenylbenzamide |
InChI |
InChI=1S/C19H24N2O2/c1-3-21(4-2)14-15-23-18-13-9-8-12-17(18)19(22)20-16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22) |
InChI Key |
BOFYHBVFGWJLIZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Appearance |
Solid powder |
6376-26-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Salverine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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